14,15beta-Dihydroxyklaineanone
Overview
Description
Mechanism of Action
Target of Action
14,15beta-Dihydroxyklaineanone is a diterpene isolated from Eurycoma longifolia Jack . It primarily targets HepG2 cells, a type of liver cancer cell .
Mode of Action
This compound interacts with its targets by inhibiting cell proliferation and migration . It induces S cell cycle arrest by downregulating the expression levels of cyclin A, p-CDK2, cyclin B1, p21, E2F-1, and PCNA .
Biochemical Pathways
The compound affects the MAPK pathway by increasing the expression levels of phosphor-p38 . This pathway plays a crucial role in cellular processes such as growth, differentiation, and stress response .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
It also downregulates the expression of several proteins involved in cell cycle progression, leading to S cell cycle arrest .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is derived from Eurycoma longifolia Jack, a plant commonly found in Southeast Asia and Indo China . The plant’s growth conditions, such as soil type and climate, could potentially affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
14,15beta-Dihydroxyklaineanone plays a significant role in biochemical reactions. It has been found to exhibit cytotoxicity against human lung cancer and human breast cancer cell lines
Cellular Effects
This compound has been found to inhibit the growth and migration of HepG2 cells, a type of liver cancer cell . It does not induce cell apoptosis but induces S cell cycle arrest by downregulating the expression levels of cyclin A, p-CDK2, cyclin B1, p21, E2F-1, and PCNA .
Molecular Mechanism
The molecular mechanism of this compound involves the regulation of the MAPK pathway. It increases the expression levels of phosphor-p38, a protein involved in cell cycle regulation . Downregulating of p38 could antagonize the inhibition of cell proliferation and migration induced by this compound treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14,15beta-Dihydroxyklaineanone is typically isolated from the roots of Eurycoma longifolia through a series of extraction and purification processes. The roots are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as methanol or ethanol. The crude extract is further purified using chromatographic techniques, such as column chromatography, to isolate this compound .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve optimizing the solvent extraction process and employing efficient chromatographic techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 14,15beta-Dihydroxyklaineanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of different oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: 14,15beta-Dihydroxyklaineanone has shown significant cytotoxicity against various cancer cell lines, including human lung cancer and human breast cancer cell lines. .
Medicine: The compound’s antitumor-promoting and antischistosomal activities make it a promising candidate for the development of new chemotherapeutic agents. .
Comparison with Similar Compounds
Hydroxychloroquine: An alkalinizing lysosomatropic drug with antimalarial and experimental COVID-19 treatment properties.
Doxycycline: A broad-spectrum antibiotic with antitumor activity.
Uniqueness: 14,15beta-Dihydroxyklaineanone is unique due to its specific biological activities, particularly its ability to inhibit cancer cell proliferation and migration through the p38 MAPK pathway. This sets it apart from other similar compounds, which may have different mechanisms of action and target different pathways .
Properties
IUPAC Name |
(1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O8/c1-7-5-10(21)15(24)18(3)9(7)6-11-19(4)14(18)13(23)12(22)8(2)20(19,27)16(25)17(26)28-11/h5,8-9,11-16,22-25,27H,6H2,1-4H3/t8-,9-,11+,12+,13-,14+,15+,16-,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNMAVFXIRDAPM-RELKVJPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C2C3(C(CC4C2(C1(C(C(=O)O4)O)O)C)C(=CC(=O)C3O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@@H]2[C@@]3([C@@H](C[C@@H]4[C@]2([C@]1([C@H](C(=O)O4)O)O)C)C(=CC(=O)[C@H]3O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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